

## Cross-validation of nevirapine assays between different laboratories

Author: BenchChem Technical Support Team. Date: December 2025



# A Guide to Inter-Laboratory Cross-Validation of Nevirapine Assays

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of methodologies and performance data from a key study on the cross-validation of nevirapine assays between different laboratories. Ensuring consistency and reliability of bioanalytical data across multiple sites is paramount for successful clinical trials and therapeutic drug monitoring. This document summarizes the quantitative outcomes, details the experimental protocols employed, and visually represents the validation workflow.

#### **Inter-Laboratory Performance Comparison**

The primary goal of cross-validation is to ensure that an analytical method produces comparable results when performed by different laboratories. A study conducted between the University of Nebraska Medical Center Pharmacology Specialty Laboratory (UNMC-PSL) and the University of Zimbabwe International HIV Pharmacology Specialty Laboratory (UZ-IPSL) provides a practical example of this process for nevirapine quantification in plasma samples.[1] [2][3][4]

The key performance metric in this cross-validation was the percentage difference in nevirapine concentration measurements between the two laboratories for the same set of clinical samples.



The results demonstrated a strong agreement, with 87% of the paired measurements falling within a ±20% difference margin.[1][2][3][4] This level of concordance indicates that the assay established in the new Zimbabwe laboratory is reliable for monitoring nevirapine levels.[1]

Table 1: Summary of Quantitative Data from Inter-Laboratory Cross-Validation

Parameter	University of Nebraska Medical Center (UNMC- PSL)	University of Zimbabwe (UZ- IPSL)	Performance Outcome
Analytical Method	HPLC-UV	HPLC-UV	N/A
Quantitation Range	25 - 10,000 ng/mL[2]	500 - 15,000 ng/mL[2] [5]	N/A
Inter-Laboratory Agreement	Reference Laboratory	Comparison Laboratory	87% of results within ±20% difference[1][2] [3][4]

### **Experimental Protocols**

Both laboratories utilized internally developed and validated methods based on reverse-phase high-performance liquid chromatography with ultraviolet detection (HPLC-UV).[2][4] While the fundamental technology was the same, specific instrumentation and validated ranges differed, as detailed below.

## University of Nebraska Medical Center (UNMC-PSL) Protocol

- Instrumentation: Waters e2695 HPLC system coupled to a Waters 2489 ultraviolet detector.
   [2]
- Software: Empower 2 software was used for system control and data acquisition.[2]
- Sample Preparation: Solid-phase extraction was employed to isolate nevirapine from plasma samples.[2]



- Quantitation Range: The validated range for nevirapine quantification was 25 ng/mL to 10,000 ng/mL.[2] Samples with concentrations exceeding this range were diluted according to a validated protocol and re-analyzed.[2]
- Quality Assurance: The UNMC-PSL participated in the Clinical Pharmacology Quality
   Assurance (CPQA) proficiency testing program to ensure assay performance and accuracy.

   [2][5]

#### **University of Zimbabwe (UZ-IPSL) Protocol**

- Instrumentation: Shimadzu LC20A HPLC system with an SPD-M20A ultraviolet photodiode array detector.[5]
- Software: LabSolutions Software (version 5.8).[5]
- Sample Preparation: Details on the specific extraction method were not provided in the primary cross-validation publication, but the method was validated to be compliant with United States Food and Drug Administration (FDA) bioanalytical guidelines.[2][5]
- Quantitation Range: The assay's quantitation range was 500 ng/mL to 15,000 ng/mL.[2][5]
   Similar to the UNMC-PSL, a validated dilution protocol was used for samples above the upper limit of quantification.[2][5]
- Method Validation: The assay's performance, including linearity, precision, and accuracy, was confirmed to be within the acceptance criteria set by the FDA.[6] Peak purity was also assessed to ensure no interference from other substances in the patient samples.[2]

#### **Alternative Methodologies: LC-MS/MS**

While the featured cross-validation utilized HPLC-UV, Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) is another powerful technique for quantifying nevirapine. LC-MS/MS assays often offer higher sensitivity and specificity. Validation of such methods typically demonstrates excellent linearity (with correlation coefficients >0.99), accuracy, and precision.[7] For instance, one validated LC-MS/MS method for nevirapine reported a lower limit of quantification (LLOQ) of 37.5 ng/mL, with accuracy and precision at 99.33% and 1.03%, respectively.[7] Another study validated an LC-MS/MS assay over a concentration range of

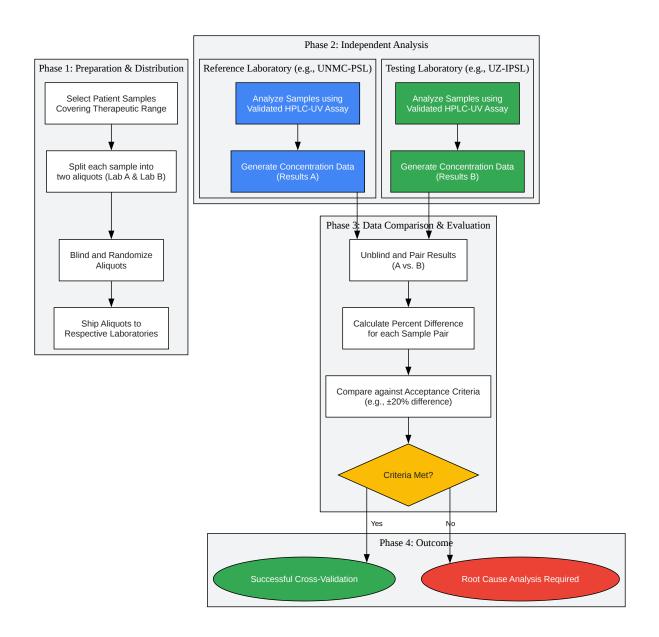


 $0.0195~\mu g/mL$  to  $20~\mu g/mL$ , with accuracy between 90.8% and 100.8% and precision below 9.3%.[8]

### **Visualizing the Cross-Validation Workflow**

The process of cross-validating an analytical assay between two laboratories follows a structured workflow to ensure a robust and unbiased comparison. This involves sample selection, blinding, independent analysis, and data comparison against predefined acceptance criteria.





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Caption: Workflow for Inter-Laboratory Assay Cross-Validation.



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- To cite this document: BenchChem. [Cross-validation of nevirapine assays between different laboratories]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3026168#cross-validation-of-nevirapine-assays-between-different-laboratories]

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